

An In-depth Technical Guide to the Thermochemical Data of Hexyl Crotonate

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Compound of Interest					
Compound Name:	Hexyl crotonate				
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Introduction

Hexyl crotonate (C10H18O2), a fatty acid ester, is recognized for its applications in the flavor and fragrance industry.[1][2] A thorough understanding of its thermochemical properties is essential for process design, safety assessments, and modeling its behavior in various systems. This technical guide provides a summary of the available, albeit predicted, thermochemical data for hexyl crotonate. Due to a lack of experimentally determined values in the literature for hexyl crotonate, this guide also presents experimental data for structurally analogous esters, namely hexyl acetate and ethyl hexanoate, to serve as a valuable reference for researchers, scientists, and drug development professionals. Furthermore, detailed experimental protocols for key thermochemical measurements are provided.

Thermochemical Data of Hexyl Crotonate

Currently, experimentally determined thermochemical data for **hexyl crotonate** is not readily available in the public domain. However, predicted values have been reported and are summarized in the table below.



Property	Symbol	Predicted Value	Units
Isobaric Heat Capacity (liquid, 298 K)	Ср	279	J·mol ^{−1} ·K ^{−1}
Enthalpy of Vaporization (298 K)	$\Delta H_{ m v}$	46.97	kJ·mol ^{−1}
Enthalpy of Fusion (269 K)	ΔH_fus	24.64	kJ·mol ^{−1}
Standard Entropy (liquid, 298 K)	S°	385	J·mol ^{−1} ·K ^{−1}

Note: The data in this table is based on predicted values and should be used with the understanding that they have not been experimentally verified.

Thermochemical Data of Analogous Esters

For comparative purposes, the following table summarizes experimentally determined thermochemical data for hexyl acetate and ethyl hexanoate, which are structurally similar to **hexyl crotonate**.



Compound	Property	Symbol	Experimental Value	Units
Hexyl Acetate	Standard Enthalpy of Formation (liquid)	ΔH_f°	-577.9	kJ·mol ^{−1}
Enthalpy of Vaporization	ΔH_vap	50.2	kJ·mol⁻¹	
Ethyl Hexanoate	Isobaric Heat Capacity (liquid, 313.1 K, 0.1 MPa)	Ср	283.33	J·mol ^{−1} ·K ^{−1}
Isobaric Heat Capacity (liquid, 333.1 K, 0.1 MPa)	Ср	293.03	J·mol ^{−1} ·K ^{−1}	
Isobaric Heat Capacity (liquid, 353.1 K, 0.1 MPa)	Ср	302.73	J·mol ^{−1} ·K ^{−1}	

Experimental Protocols

Detailed methodologies for the experimental determination of key thermochemical properties for a liquid ester like **hexyl crotonate** are outlined below.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of an organic compound is often derived from its enthalpy of combustion, which can be determined experimentally using bomb calorimetry.[3]

Objective: To measure the heat of combustion of liquid hexyl crotonate at constant volume.



Apparatus:

- Oxygen bomb calorimeter
- Benzoic acid (for calibration)
- Sample of hexyl crotonate
- Crucible
- · Ignition wire
- Oxygen cylinder with regulator
- Water bath
- · High-precision thermometer

Procedure:

- Calibration: The calorimeter is calibrated by combusting a known mass of benzoic acid, which has a certified heat of combustion.[4] This allows for the determination of the heat capacity of the calorimeter.[4]
- Sample Preparation: A precise mass of liquid **hexyl crotonate** is placed in the crucible. The ignition wire is positioned to be in contact with the sample.
- Assembly: The crucible is placed inside the bomb, which is then sealed and pressurized with a known excess of pure oxygen.
- Combustion: The bomb is submerged in a known mass of water in the calorimeter. The sample is ignited, and the temperature change of the water is meticulously recorded.[5][6]
- Calculation: The heat released by the combustion of the sample is calculated from the
 temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat
 of ignition and any side reactions. The enthalpy of combustion is then determined from the
 heat released at a constant volume.[4]



Determination of Isobaric Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used technique for measuring the heat capacity of liquids and solids as a function of temperature.[7]

Objective: To measure the isobaric heat capacity (C_p) of liquid **hexyl crotonate** over a range of temperatures.

Apparatus:

- Differential Scanning Calorimeter (DSC)
- Reference material with a known heat capacity (e.g., sapphire)
- Sample pans (crucibles) and lids
- A sample of hexyl crotonate

Procedure: The measurement of specific heat capacity using DSC typically involves three distinct runs:[8]

- Baseline Run: An empty sample pan and an empty reference pan are heated at a controlled rate to establish the baseline heat flow.
- Reference Run: A reference material with a well-characterized heat capacity, such as sapphire, is placed in the sample pan and subjected to the same heating program.
- Sample Run: A known mass of **hexyl crotonate** is placed in the sample pan and the heating program is repeated.[9]

The heat flow difference between the sample and the reference is continuously monitored and recorded as a function of temperature.[7] The specific heat capacity of the sample is then calculated by comparing its heat flow to that of the reference material.[8] For liquid samples, it is crucial to ensure the pans are hermetically sealed to prevent vaporization during the experiment.[9]



Workflow for Thermochemical Characterization

The following diagram illustrates a generalized workflow for the comprehensive thermochemical characterization of a compound such as **hexyl crotonate**.

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